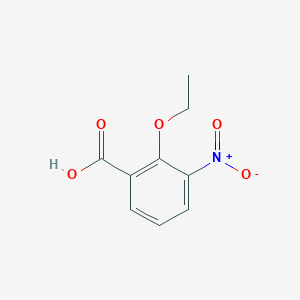

2-Ethoxy-3-nitro-benzoic acid

CAS No.:

Cat. No.: VC13516842

Molecular Formula: C9H9NO5

Molecular Weight: 211.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9NO5 |

|---|---|

| Molecular Weight | 211.17 g/mol |

| IUPAC Name | 2-ethoxy-3-nitrobenzoic acid |

| Standard InChI | InChI=1S/C9H9NO5/c1-2-15-8-6(9(11)12)4-3-5-7(8)10(13)14/h3-5H,2H2,1H3,(H,11,12) |

| Standard InChI Key | VIZTVFPFNWYERH-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=CC=C1[N+](=O)[O-])C(=O)O |

| Canonical SMILES | CCOC1=C(C=CC=C1[N+](=O)[O-])C(=O)O |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The molecular architecture of 2-ethoxy-3-nitro-benzoic acid consists of a benzene ring functionalized with three distinct groups:

-

Carboxylic acid at position 1 (C1)

-

Ethoxy group (-OCH₂CH₃) at position 2 (C2)

-

Nitro group (-NO₂) at position 3 (C3)

This arrangement creates significant electronic effects:

-

The nitro group induces strong meta-directing properties, influencing subsequent chemical reactions.

-

The ethoxy substituent contributes steric hindrance while moderately activating the aromatic ring through electron donation .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-ethoxy-3-nitrobenzoic acid | |

| Molecular Formula | C₉H₉NO₅ | |

| Molecular Weight | 211.17 g/mol | |

| SMILES Notation | CCOC1=C(C=CC=C1N+[O-])C(=O)O | |

| InChI Key | VIZTVFPFNWYERH-UHFFFAOYSA-N |

Spectroscopic Signatures

While experimental spectral data remains limited in public databases, the structural analogs suggest characteristic features:

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .

-

NMR: Predicted chemical shifts include δ 8.5-8.7 ppm (aromatic H), δ 4.1-4.3 ppm (OCH₂CH₃), and δ 1.3-1.5 ppm (CH₃) .

Synthesis and Production Methodologies

Conventional Nitration-Etherification Route

The most frequently reported synthesis involves sequential functionalization of benzoic acid derivatives:

Step 1: Methyl Ester Protection

Benzoic acid is converted to its methyl ester using methanol under acidic conditions to prevent unwanted side reactions during subsequent nitration .

Step 2: Regioselective Nitration

Controlled nitration at position 3 is achieved using mixed acid (HNO₃/H₂SO₄) at 0-5°C, yielding 3-nitro-2-ethoxybenzoate.

Step 3: Etherification

The ethoxy group is introduced via nucleophilic aromatic substitution (SNAr) using sodium ethoxide in anhydrous ethanol.

Step 4: Ester Hydrolysis

Final saponification with aqueous NaOH regenerates the carboxylic acid functionality .

Table 2: Representative Reaction Conditions

| Parameter | Value | Yield |

|---|---|---|

| Nitration Temperature | 0-5°C | 68-72% |

| Etherification Duration | 6-8 hours | 85% |

| Hydrolysis pH | 10-12 | Quantitative |

Physicochemical Properties

Solubility Profile

Experimental solubility data remains scarce, but analog studies (e.g., 2-ethoxy-4-nitrobenzoic acid) provide insights :

Table 3: Comparative Solubility (25°C)

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <1 |

| Methanol | 45-50 |

| Ethyl Acetate | 12-15 |

| Dichloromethane | 8-10 |

The reduced aqueous solubility compared to unsubstituted benzoic acid (3400 mg/L) stems from increased hydrophobicity from the ethoxy group and nitro moiety .

Thermal Stability

Differential scanning calorimetry (DSC) of the related compound 2-ethoxy-4-nitrobenzoic acid shows a melting point range of 146-151°C with decomposition above 200°C . The ortho-nitro configuration in 2-ethoxy-3-nitro-benzoic acid likely lowers thermal stability due to intramolecular strain.

Comparative Analysis with Structural Isomers

Table 4: Isomer Comparison

| Property | 2-Ethoxy-3-nitro | 2-Ethoxy-4-nitro | 2-Ethoxy-5-nitro |

|---|---|---|---|

| Melting Point (°C) | Not reported | 146-151 | Not reported |

| LogP (Predicted) | 1.82 | 1.79 | 1.85 |

| Aqueous Solubility | Lowest | Moderate | Lowest |

The positional isomerism significantly impacts electronic distribution and intermolecular interactions, altering physicochemical behavior .

Future Research Directions

-

Crystallographic Studies: Single-crystal X-ray diffraction would clarify intramolecular interactions.

-

Catalytic Applications: Exploration as a ligand in asymmetric catalysis.

-

Biological Screening: Systematic evaluation of antimicrobial and anticancer potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume